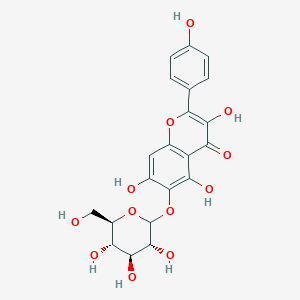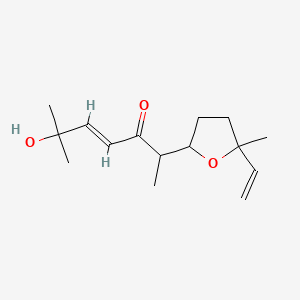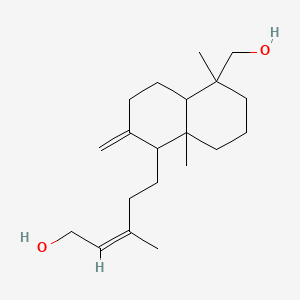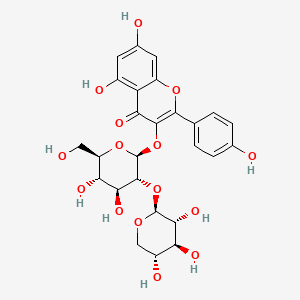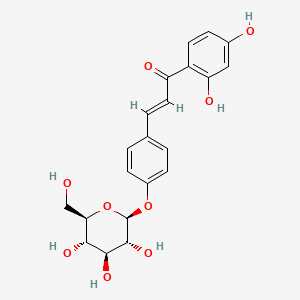
新甘草素
描述
Neoisoliquiritin is a natural product from Glycyrrhiza uralensis . It belongs to the class of licorice flavonoids, which have a variety of biological activities including anti-depressant, anti-tumor-promoting, and anti-inflammation properties .
Synthesis Analysis
A reasonable and feasible evaluation method for the quality assessment of licorice, where Neoisoliquiritin is found, was developed based on the analysis of high-performance liquid chromatography (HPLC) fingerprint, combined with the quantitative analysis of multicomponents by single marker (QAMS) method .
Molecular Structure Analysis
The molecular formula of Neoisoliquiritin is C21H22O9 . Its chemical name is (E)-3- (4-hydroxyphenyl)-1- [2-hydroxy-4- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one .
Physical And Chemical Properties Analysis
Neoisoliquiritin appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 418.4 g/mol .
科学研究应用
Glioma Therapy
Isoliquiritigenin (ISL) exhibits antitumor effects, but its low solubility and bioavailability limit its application potential . Researchers have established a nanoscale hybrid membrane-derived system composed of erythrocytes and tumor cells. By encapsulating ISL in hybrid membrane nanoparticles, ISL is expected to be enhanced for the targeting and long-circulation in gliomas therapy .
Antitumor Effects
Isoliquiritigenin (ISL), a natural bioactive compound with a chalcone structure, demonstrates high antitumor efficacy . This review presents a summary of the latest research on the metabolites, pharmakinetics, and pharmacological effects of ISL and its derivatives .
3. Modulation of Dopamine and Vasopressin Receptors Isoliquiritigenin has been found to modulate dopamine D1, D3, and vasopressin V1A receptors . This could have implications for neurological and psychiatric disorders where these receptors play a crucial role .
Antifungal Activity
Isoliquiritigenin has demonstrated antifungal activity, specifically against Peronophythora litchi Chen . This could have potential applications in agriculture and food preservation .
5. Induction of Tumor Cells to Differentiate into Normal Cells With the advanced research of flavonoids and other traditional Chinese medicines, isoliquiritin has shown the ability to anti-tumor and induction of tumor cells to differentiate into normal cells .
6. Treatment of Different Types of Cancers Isoliquiritigenin (ISL) is utilized as a food additive and adjunct disease treatment . It has been found to have therapeutic molecular targets that are involved in antitumor effects in different cancers, both in vivo and in vitro .
安全和危害
属性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXJFQOCHMPCK-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317746 | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5041-81-6, 7014-39-3 | |
| Record name | Isoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?
A1: Neoisoliquiritin, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:
- Anti-inflammatory activity: Neoisoliquiritin inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []
- Anti-tumor activity: Research suggests neoisoliquiritin may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []
Q2: How does Neoisoliquiritin contribute to the overall quality and efficacy of licorice as a traditional medicine?
A2: Neoisoliquiritin is one of the key flavonoids found in licorice and contributes to its pharmacological effects.
- Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified neoisoliquiritin as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of neoisoliquiritin can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.
Q3: Can you elaborate on the pharmacokinetic properties of Neoisoliquiritin and its relationship with isoliquiritigenin?
A3: Research suggests a potential metabolic relationship between neoisoliquiritin (NIS) and isoliquiritigenin (ISL).
Q4: What analytical techniques are commonly used to identify and quantify Neoisoliquiritin in licorice samples?
A4: Several analytical techniques are employed for the characterization and quantification of neoisoliquiritin in licorice:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify neoisoliquiritin in licorice samples. [, , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of neoisoliquiritin, particularly in biological samples for pharmacokinetic studies. []
Q5: Are there any known applications of Neoisoliquiritin in the field of nanotechnology?
A5: Yes, neoisoliquiritin has shown promise in the green synthesis of gold nanoparticles (AuNPs).
Q6: How does the structure of Neoisoliquiritin relate to its observed biological activity?
A6: While the specific structure-activity relationship of neoisoliquiritin requires further investigation, its structural similarity to other flavonoids provides some insights.
- Flavonoid structure and activity: Neoisoliquiritin, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of neoisoliquiritin responsible for its specific activities and how modifications might affect its potency and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



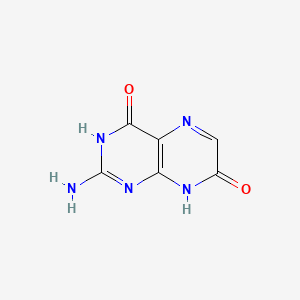


![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
